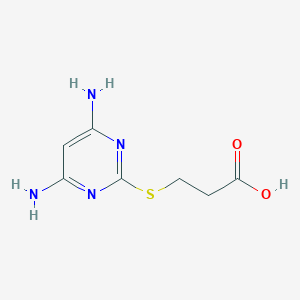

3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid

Description

Properties

IUPAC Name |

3-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c8-4-3-5(9)11-7(10-4)14-2-1-6(12)13/h3H,1-2H2,(H,12,13)(H4,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSWUZLQZIBOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)SCCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 4,6-Diamino-2-hydroxypyrimidine

The synthesis begins with 4,6-diamino-2-hydroxypyrimidine (I), which undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. This reaction replaces the hydroxyl group at the 2-position with chlorine, yielding 4,6-diamino-2-chloropyrimidine (II).

Reaction Conditions :

-

Workup : Excess POCl₃ is quenched with methanol or ethanol, followed by neutralization with ammonia water.

Yield : 47–82%, depending on the quenching method and dispersing agent (e.g., acetone).

Mechanistic Insights

POCl₃ acts as both a solvent and chlorinating agent. The hydroxyl group is protonated, facilitating nucleophilic attack by chloride. The intermediate phosphorylated species is hydrolyzed during quenching, releasing the chlorinated product.

Thiol-Alkyl Coupling: Formation of the Sulfanylpropionic Acid Moiety

Nucleophilic Substitution with 3-Mercaptopropionic Acid

4,6-Diamino-2-chloropyrimidine (II) reacts with 3-mercaptopropionic acid (HS-CH₂CH₂COOH) in a base-mediated nucleophilic substitution. The thiolate anion displaces chlorine, forming the thioether linkage.

Reaction Conditions :

-

Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

-

Temperature : 60–80°C for 4–6 hours.

-

Molar Ratio : 1:1.2 (II : thiol).

Yield : 65–78% after recrystallization.

Side Reactions and Mitigation

Competitive oxidation of the thiol to disulfide is minimized by conducting reactions under nitrogen and using excess thiol.

Optimization Strategies for Industrial Scalability

Solvent Selection

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 6 | 72 |

| DMF | 153 | 4 | 78 |

| Water-Ethanol | 80–100 | 5 | 68 |

DMF enhances reactivity due to its high polarity, but ethanol is preferred for cost and safety.

Catalytic Additives

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate by 20% in biphasic systems.

-

Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from:

Spectroscopic Validation

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amino groups can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Halides, alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide synthesis.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit these enzymes by binding to their active sites, thereby blocking the synthesis of nucleotides and disrupting cellular processes. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between 3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid and related compounds:

Key Observations :

- Amino vs. Methyl/Phenyl Substituents: The diamino groups in the target compound enhance hydrophilicity and hydrogen-bonding capacity compared to dimethyl or phenyl substituents in analogs . This could improve bioavailability or interaction with biological targets.

Biological Activity

3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid is a compound belonging to the class of pyrimidine derivatives, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H10N4O2S

- Molecular Weight : 214.24 g/mol

- IUPAC Name : 3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)propionic acid

The compound features a pyrimidine ring with amino substitutions at positions 4 and 6, linked to a propionic acid moiety via a sulfanyl group. This unique structure contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby obstructing substrate access or altering enzyme conformation.

- Cell Cycle Regulation : Research indicates that derivatives of this compound can induce cell cycle arrest at the G1/S boundary by modulating the expression of cyclins and cyclin-dependent kinase inhibitors (e.g., p21 and p27) .

- Apoptosis Induction : The compound has been shown to trigger apoptosis through caspase-dependent pathways, evidenced by the cleavage of caspases and poly (ADP-ribose) polymerase (PARP) .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound:

- In vitro Studies : Derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and A375 cells. For instance, certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents .

- In vivo Studies : Animal models have shown that these compounds can inhibit tumor growth, suggesting their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrimidine derivatives:

- Broad Spectrum Activity : Compounds similar to this compound have exhibited notable antimicrobial activity against various microorganisms. This is attributed to their ability to disrupt microbial cell functions .

Case Studies and Research Findings

A selection of studies illustrates the biological activity of this compound and its derivatives:

Q & A

Q. How can mechanistic insights into the compound’s interaction with biological targets be validated?

- Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve binding conformations in target protein complexes. Supplement with molecular dynamics (MD) simulations (100 ns trajectories) to assess stability of ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.